tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate
Brand Name: Vulcanchem
CAS No.: 1221342-41-1
VCID: VC11706535
InChI: InChI=1S/C15H23NO2/c1-12-5-7-13(8-6-12)11-16-10-9-14(17)18-15(2,3)4/h5-8,16H,9-11H2,1-4H3
SMILES: CC1=CC=C(C=C1)CNCCC(=O)OC(C)(C)C
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol

tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate

CAS No.: 1221342-41-1

Cat. No.: VC11706535

Molecular Formula: C15H23NO2

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate - 1221342-41-1

Specification

CAS No. 1221342-41-1
Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
IUPAC Name tert-butyl 3-[(4-methylphenyl)methylamino]propanoate
Standard InChI InChI=1S/C15H23NO2/c1-12-5-7-13(8-6-12)11-16-10-9-14(17)18-15(2,3)4/h5-8,16H,9-11H2,1-4H3
Standard InChI Key MRAAIAGDDCDOMM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNCCC(=O)OC(C)(C)C
Canonical SMILES CC1=CC=C(C=C1)CNCCC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The IUPAC name tert-butyl 3-{[(4-methylphenyl)methyl]amino}propanoate systematically describes its structure:

  • A tert-butyl ester (C(CH3)3\text{C}(\text{CH}_3)_3) at the carboxylate terminus.

  • A propanoate backbone linking the ester to an amino group.

  • A 4-methylbenzylamino substituent, where a methyl group is para-substituted on the aromatic ring.

The canonical SMILES representation CC1=CC=C(C=C1)CNCCC(=O)OC(C)(C)C\text{CC1=CC=C(C=C1)CNCCC(=O)OC(C)(C)C} confirms the connectivity, while the InChIKey MRAAIAGDDCDOMM-UHFFFAOYSA-N\text{MRAAIAGDDCDOMM-UHFFFAOYSA-N} uniquely identifies its stereochemical configuration.

Crystallographic and Spectroscopic Data

Though X-ray crystallographic data for this compound remains unpublished, analogous tert-butyl amino esters exhibit characteristic infrared (IR) absorptions:

  • ν(N-H)\nu(\text{N-H}): 3300–3500 cm1^{-1} (stretching).

  • ν(C=O)\nu(\text{C=O}): 1720–1740 cm1^{-1} (ester carbonyl).

  • ν(C-O)\nu(\text{C-O}): 1150–1250 cm1^{-1} (ester C-O).

Nuclear magnetic resonance (NMR) spectral predictions include:

  • 1H^1\text{H} NMR: A singlet at δ\delta 1.40 ppm (9H, tert-butyl), doublets for aromatic protons (δ\delta 6.8–7.2 ppm), and resonances for the methylene groups adjacent to nitrogen (δ\delta 2.6–3.4 ppm).

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a Michael addition between tert-butyl acrylate and 4-methylbenzylamine, followed by purification:

4-Methylbenzylamine+tert-butyl acrylatebasetert-Butyl 3-[(4-methylphenyl)methyl]aminopropanoate\text{4-Methylbenzylamine} + \text{tert-butyl acrylate} \xrightarrow{\text{base}} \text{tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate}

Reaction Conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane.

  • Catalyst: Triethylamine or potassium tert-butoxide.

  • Temperature: 0–25°C under inert atmosphere.

Yield Optimization:

  • Excess tert-butyl acrylate (1.2 equiv.) improves conversion.

  • Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the product in >75% yield.

Industrial-Scale Production

Scalable methods employ continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions. Post-synthesis, molecular distillation under reduced pressure (<0.1<0.1 mmHg) achieves >98% purity, critical for pharmaceutical intermediates.

Physicochemical Properties

PropertyValue/Range
Molecular Weight249.35 g/mol
SolubilitySoluble in THF, ethanol
LogP (Partition Coefficient)2.8 (predicted)
StabilityStable at RT; hydrolyzes in acidic/basic conditions

The tert-butyl group enhances lipophilicity (logP=2.8\log P = 2.8), favoring membrane permeability in biological systems. Hydrolysis under acidic conditions yields 3-{[(4-methylphenyl)methyl]amino}propanoic acid, a potential metabolite .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in peptidomimetic drug design, where its amino group facilitates coupling reactions with carboxylic acids or activated carbonyls. For example, it has been explored in synthesizing kinase inhibitors targeting cancer pathways.

Material Science

Functionalization of polymers with this ester improves thermal stability (TgT_g increased by 15–20°C) due to steric hindrance from the tert-butyl group. Applications include coatings and adhesives requiring resistance to oxidative degradation.

Mechanistic Insights and Biological Activity

Molecular Interactions

The 4-methylbenzylamino group participates in:

  • Hydrogen bonding: Via the NH group (ΔGbinding5.2\Delta G_{\text{binding}} \approx -5.2 kcal/mol).

  • Van der Waals interactions: With hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .

In vitro assays with analogous compounds show moderate inhibition of COX-2 (IC50=12.3 μM\text{IC}_{50} = 12.3 \ \mu\text{M}), suggesting anti-inflammatory potential.

Comparative Analysis with Structural Analogs

CompoundSubstituentKey Differences
tert-Butyl 3-[(4-bromophenyl)amino]propanoateBrHigher logP\log P (3.2); slower hydrolysis
Methyl 3-[(4-methylphenyl)amino]propanoateMethyl esterReduced steric bulk; faster renal clearance

The 4-methyl group in tert-butyl 3-{[(4-methylphenyl)methyl]amino}propanoate balances lipophilicity and metabolic stability compared to halogenated analogs .

Future Research Directions

  • Synthetic Methodology: Developing enantioselective routes using chiral catalysts.

  • Biological Screening: Evaluating affinity for neurodegenerative disease targets (e.g., tau protein).

  • Stability Studies: Assessing hydrolytic degradation kinetics in physiological buffers.

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